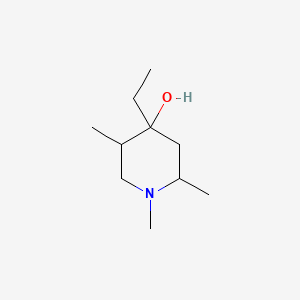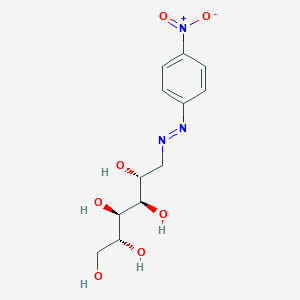
D-Galactose, (4-nitrophenyl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Galactose, (4-nitrophenyl)hydrazone is a chemical compound with the molecular formula C12H17N3O7 It is a derivative of D-Galactose, where the hydrazone group is attached to the 4-nitrophenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of D-Galactose, (4-nitrophenyl)hydrazone typically involves the reaction of D-Galactose with 4-nitrophenylhydrazine under specific conditions. The reaction is usually carried out in an aqueous medium, and the pH is adjusted to facilitate the formation of the hydrazone bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
D-Galactose, (4-nitrophenyl)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The hydrazone group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amino derivatives .
Applications De Recherche Scientifique
D-Galactose, (4-nitrophenyl)hydrazone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of D-Galactose, (4-nitrophenyl)hydrazone involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes such as galactosidases, leading to the hydrolysis of the hydrazone bond and the release of 4-nitrophenylhydrazine. This process can be used to study enzyme kinetics and inhibition .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrophenyl-beta-D-galactoside: Another compound used in enzymatic studies, particularly for beta-galactosidase activity.
D-Galactose, (4-nitrophenyl)hydrazone, 2,3,4,5,6-pentaacetate: A derivative with additional acetyl groups, used in more specific applications.
Uniqueness
This compound is unique due to its specific structure, which allows it to be used in a variety of chemical and biological studies. Its ability to undergo multiple types of reactions and its applications in different fields make it a valuable compound for research and industrial purposes .
Propriétés
Numéro CAS |
54420-21-2 |
|---|---|
Formule moléculaire |
C12H17N3O7 |
Poids moléculaire |
315.28 g/mol |
Nom IUPAC |
(2R,3R,4R,5R)-6-[(4-nitrophenyl)diazenyl]hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C12H17N3O7/c16-6-10(18)12(20)11(19)9(17)5-13-14-7-1-3-8(4-2-7)15(21)22/h1-4,9-12,16-20H,5-6H2/t9-,10-,11-,12-/m1/s1 |
Clé InChI |
AJECCSGEQWZGJW-DDHJBXDOSA-N |
SMILES isomérique |
C1=CC(=CC=C1N=NC[C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC=C1N=NCC(C(C(C(CO)O)O)O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2-Nitrophenyl)sulfonyl]-4-[4-nitro-3-(piperidin-1-yl)phenyl]piperazine](/img/structure/B14155647.png)
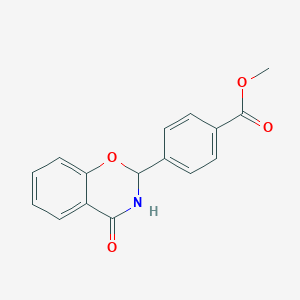
![N-[(3,4-dimethoxyphenyl)methyl]-3-(4-methoxyphenyl)-6-methylheptan-1-amine](/img/structure/B14155667.png)
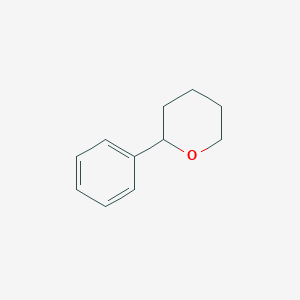
![N-benzyl-N-[3-(furan-2-yl)-4-methylpentyl]propanamide](/img/structure/B14155676.png)

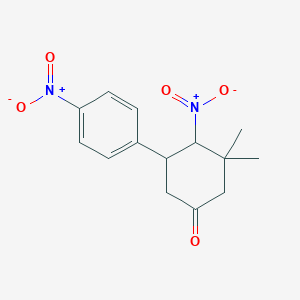

![9-(methylsulfanyl)-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclohexan]-7(11H)-one](/img/structure/B14155688.png)
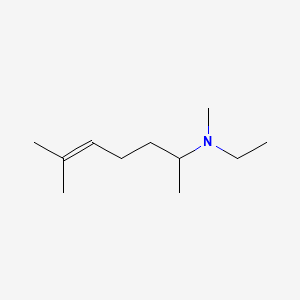
![N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-fluorobenzohydrazide](/img/structure/B14155696.png)

